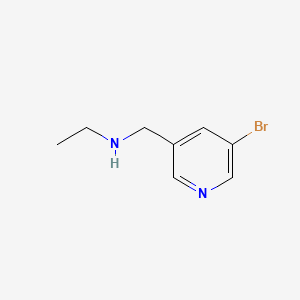

N-((5-bromopyridin-3-yl)methyl)ethanamine

説明

N-((5-Bromopyridin-3-yl)methyl)ethanamine (CAS: 104290-48-4) is a brominated pyridine derivative with the molecular formula C₁₀H₁₅BrN₂ and a molecular weight of 243.15 g/mol . It consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group attached via a methylene bridge at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and halogen functionalities. Its dihydrochloride salt (CAS: 1337882-65-1) is commercially available, enhancing its solubility for industrial applications .

特性

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGOUYWASCNWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655635 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152850-79-7 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-((5-bromopyridin-3-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, with a focus on its interactions with various biological targets.

Chemical Structure and Properties

N-((5-bromopyridin-3-yl)methyl)ethanamine features a brominated pyridine ring attached to an ethanamine moiety. The presence of the bromine atom enhances the compound's reactivity through halogen bonding, which is known to increase binding affinities with biological targets. This structural uniqueness positions it as a promising candidate for therapeutic applications.

The biological activity of N-((5-bromopyridin-3-yl)methyl)ethanamine is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various cellular pathways, potentially influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders.

- Receptor Binding : By binding to receptors, it may alter signaling pathways associated with diseases like cancer or neurodegenerative disorders.

Biological Activity and Case Studies

Research has highlighted various biological activities associated with N-((5-bromopyridin-3-yl)methyl)ethanamine and its derivatives. Below are some notable findings:

Anticancer Properties

-

Cell Line Studies : In vitro studies have shown that compounds similar to N-((5-bromopyridin-3-yl)methyl)ethanamine exhibit selective antiproliferative effects against specific cancer cell lines. For instance, derivatives have demonstrated activity against MDA-MB-453 cells, a model for triple-negative breast cancer (TNBC) .

Compound Cell Line GI50 (μM) N-((5-bromopyridin-3-yl)methyl)ethanamine MDA-MB-453 60 Similar Compound A MDA-MB-453 11 Similar Compound B HCC70 >100 - Mechanistic Insights : The mechanism underlying these effects often involves the modulation of key signaling pathways that regulate cell proliferation and survival. For instance, compounds that bind to the PI3K/Akt pathway have shown promise in inhibiting tumor growth.

Enzyme Interaction Studies

N-((5-bromopyridin-3-yl)methyl)ethanamine has been investigated for its potential to inhibit enzymes critical for disease progression:

- Inhibition Assays : Various studies have employed surface plasmon resonance and isothermal titration calorimetry to assess binding affinities. Preliminary results indicate effective interactions with enzymes involved in cellular signaling, suggesting therapeutic potential .

- Comparative Analysis : When compared with structurally similar compounds, N-((5-bromopyridin-3-yl)methyl)ethanamine exhibited superior binding characteristics due to the presence of the bromine atom, which enhances interaction strength .

Applications in Medicinal Chemistry

The unique properties of N-((5-bromopyridin-3-yl)methyl)ethanamine make it a valuable building block in drug development:

- Pharmaceutical Development : Its ability to modulate biological targets positions it as a candidate for developing new therapeutics aimed at various diseases, including cancer and metabolic disorders.

- Research Applications : The compound is also utilized in research settings to explore the biological activity of brominated pyridine derivatives, contributing to a better understanding of their pharmacological profiles .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine (CAS: 1183244-40-7)

- Molecular Formula : C₁₀H₁₅BrN₂ (identical to the target compound).

- Key Difference : The ethyl group in the target compound is replaced with an isopropyl group.

- Impact : Increased steric hindrance from the branched isopropyl group may reduce reactivity in nucleophilic substitutions compared to the linear ethyl chain .

1-(5-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 73335-64-5)

- Similarity : 0.93 (structural similarity score).

- Key Difference : Methylamine substituent instead of ethylamine.

(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS: 1255958-35-0)

Halogen and Heterocyclic Modifications

3-Bromo-5-(hydrazinylmethyl)pyridine (CAS: 1039922-32-1)

- Key Difference : Hydrazine group replaces the ethylamine.

- Impact : Introduces nucleophilic hydrazine, enabling condensation reactions (e.g., formation of hydrazones) but reducing stability under acidic conditions .

(5-Bromo-2-chloropyridin-3-yl)methanamine (CAS: 1211581-73-5)

Salt Forms and Commercial Availability

N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride (CAS: 1337882-65-1)

- Molecular Formula : C₈H₁₃BrCl₂N₂.

- Key Feature : Dihydrochloride salt with improved aqueous solubility.

- Applications : Widely used in drug discovery due to compatibility with biological assays .

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine dihydrochloride

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。